Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
CAS No.:
Cat. No.: VC18350654
Molecular Formula: C12H11BrN2O3
Molecular Weight: 311.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O3 |
|---|---|
| Molecular Weight | 311.13 g/mol |
| IUPAC Name | ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate |
| Standard InChI | InChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3 |
| Standard InChI Key | PIPWSHDENIOVPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate features a planar 1,2,4-oxadiazole ring, which confers rigidity and electronic stability. Key structural attributes include:
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Bromo substituent at the 2-position of the phenyl ring, enhancing electrophilic reactivity.
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Methyl group at the 4-position of the phenyl ring, increasing lipophilicity and influencing pharmacokinetic properties.
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Ethyl carboxylate at the 5-position of the oxadiazole, providing a polar functional group for potential hydrogen bonding .
The compound’s IUPAC name and canonical SMILES (COC(=O)C1=NC(=NO1)C2=C(C=CC(=C2)C)Br) reflect its substitution pattern .
Synthesis and Preparation
Synthetic Routes
The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate, a plausible route includes:
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Formation of Amidoxime: Reaction of 2-bromo-4-methylbenzamide with hydroxylamine to yield the corresponding amidoxime.
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Cyclization with Ethyl Chloroformate: Condensation of the amidoxime with ethyl chloroformate in the presence of a base (e.g., triethylamine), followed by thermal or microwave-assisted cyclization .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidoxime formation | NH₂OH·HCl, NaOH, EtOH, 80°C | 75% | |
| Cyclization | Ethyl chloroformate, Et₃N, 1,4-dioxane, 120°C | 68% |
Industrial Scalability
Industrial production may employ continuous-flow reactors to optimize cyclization efficiency. Purification often involves recrystallization from ethanol/water mixtures or column chromatography.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ethyl carboxylate group. Limited solubility in water (logP ≈ 3.24) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions.
Table 2: Key Physicochemical Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| logP | 3.24 | Computational | |
| Polar Surface Area | 52.67 Ų | DFT Calculation | |
| Melting Point | Not reported | – | – |
| Compound | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
|---|---|---|---|---|
| 9a | MCF-7 | 0.48 | Caspase-3/7 activation | |
| 11b | HT-29 | 0.76 | Microtubule destabilization |
Antimicrobial Properties
1,2,4-oxadiazoles with halogen substituents demonstrate broad-spectrum antimicrobial activity. For instance:
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Ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate inhibited Staphylococcus aureus at MIC = 8 µg/mL.
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The bromine atom in this compound may improve membrane permeability, though empirical data is needed .
Structure-Activity Relationships (SAR)
Role of Substituents
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Bromo Group: Enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., cysteine residues in enzymes) .
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Methyl Group: Increases lipophilicity, potentially improving blood-brain barrier penetration .
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Ethyl Carboxylate: Balances solubility and metabolic stability, reducing rapid hepatic clearance .
Comparative Analysis
Table 4: Impact of Substituents on Bioactivity
| Compound | R Group | Activity (IC₅₀, µM) |
|---|---|---|
| Ethyl 3-(2-Br-4-MePh)-oxadiazole | Br, Me | Not reported |
| Ethyl 3-(4-MeOPh)-oxadiazole | OMe | 4.5 (WiDr cells) |
| Ethyl 3-Cyclopentyl-oxadiazole | Cyclopentyl | 2.09 (A375 cells) |
Research Gaps and Future Directions
Unaddressed Questions
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In Vivo Efficacy: No pharmacokinetic or toxicity data available for this compound.
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Target Identification: Mechanistic studies are required to elucidate molecular targets (e.g., kinase inhibition, DNA damage).
Proposed Studies
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